molecular formula C6H11N3O B1442880 [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol CAS No. 1249540-03-1

[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No. B1442880
CAS RN: 1249540-03-1
M. Wt: 141.17 g/mol
InChI Key: SMJQJQVBOZZHAI-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied for their potential as anticancer agents . They are characterized by a five-membered ring structure containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of carbon nucleophiles with ketones . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Anticancer Agents

Triazole derivatives have been explored for their potential as anticancer agents. The ability of triazoles to interact with various biological targets through hydrogen bonding and pi-pi interactions makes them suitable candidates for drug design . Research has shown that certain triazole compounds exhibit promising cytotoxic activities against various human cancer cell lines, making them valuable in the development of new anticancer therapies .

Antibacterial and Antifungal Applications

The triazole core is known to possess significant antimicrobial properties. Novel triazole derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains . Some compounds have shown moderate to good antibacterial activities, comparable to first-line antibacterial agents like ampicillin .

Agricultural Chemistry

In agriculture, triazole derivatives serve as fungicides, herbicides, and plant growth regulators . They are crucial in protecting crops from various fungal diseases and in managing the growth and yield of agricultural produce.

Material Science

Triazoles contribute unique properties to polymers, enhancing their thermal stability, flame retardancy, and resistance to various environmental factors . They are used in the development of high-performance polymers and smart materials, which have applications ranging from construction to electronics.

Environmental Applications

Triazole derivatives are utilized as corrosion inhibitors, which are important for protecting metals and alloys in various environmental conditions . Their non-toxic and environmentally friendly nature makes them suitable for sustainable practices.

Pharmaceutical Research

Triazole compounds are integral in pharmaceutical research, with many drugs containing a triazole moiety used in clinical treatments . The research into triazole derivatives continues to grow, with the aim of discovering new drugs with improved pharmacological effects.

Organic Synthesis

In organic chemistry, triazoles are valuable intermediates for synthesizing a wide range of organic compounds . They are used in click chemistry reactions, which are known for their efficiency and versatility in building complex molecular structures.

Drug Discovery and Development

The triazole ring is a common motif in drug discovery due to its stability and ability to mimic peptide bonds . It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides and can modulate biological processes.

Mechanism of Action

While the exact mechanism of action of 1,2,4-triazole derivatives is not fully understood, it’s believed that these compounds may interact with various targets in the body, leading to their observed pharmacological effects .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve further exploration of their potential as anticancer agents, as well as investigation into their mechanisms of action and safety profiles .

properties

IUPAC Name

(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJQJQVBOZZHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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